3-Chloro-5-(2-methoxyphenyl)pyridazine
Description
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-5-(2-methoxyphenyl)pyridazine |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-9(10)8-6-11(12)14-13-7-8/h2-7H,1H3 |
InChI Key |
YDXICDCKRIJCQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NN=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-methoxyphenyl)pyridazine typically involves the reaction of 2-methoxyphenylhydrazine with 3-chloropyridazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the reaction under controlled conditions, and the purification of the final product. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2-methoxyphenyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction Reactions: Reduction of the nitro group can lead to the formation of amino derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted pyridazine derivatives.
Oxidation Reactions: Formation of pyridazinone derivatives.
Reduction Reactions: Formation of amino derivatives.
Scientific Research Applications
3-Chloro-5-(2-methoxyphenyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Agrochemicals: It is used in the synthesis of herbicides and fungicides.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-methoxyphenyl)pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exhibiting antimicrobial or anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Pyridazine Derivatives
Structural and Electronic Modifications
Substituents on the pyridazine ring significantly influence physical, electronic, and biological properties. Below is a comparative analysis of key derivatives:
Table 1: Key Pyridazine Derivatives and Their Properties
Theoretical and Experimental Insights
Semiempirical AM1 calculations on pyridazine derivatives reveal that electrostatic properties near nitrogen atoms correlate with biological activity. For example, 3-chloro-5-(2-methoxyphenyl)pyridazine likely exhibits distinct charge distribution compared to its 4-fluorophenyl analog, influencing binding affinity in target proteins .
Biological Activity
3-Chloro-5-(2-methoxyphenyl)pyridazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing information from various research studies and reviews.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a chlorine atom and a methoxyphenyl group. This unique structure contributes to its diverse biological activities. The presence of the methoxy group enhances lipophilicity, potentially improving the compound's ability to permeate biological membranes.
Antimicrobial Activity
Research indicates that derivatives of pyridazine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridazine derivatives demonstrate activity against various bacterial strains, suggesting that this compound may also possess similar properties.
Inhibition of Enzymes
One of the notable biological activities of this compound is its potential as an inhibitor of specific enzymes. For example, it has been investigated as a p38 mitogen-activated protein kinase (MAPK) inhibitor, which could be beneficial in treating autoimmune and inflammatory diseases. The inhibition of such kinases can lead to reduced inflammation and modulation of immune responses.
Cytotoxicity and Antitumor Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications on the pyridazine ring can enhance or diminish cytotoxicity, highlighting the importance of structural optimization in drug development .
Study on p38 MAPK Inhibition
In a study focusing on p38 MAPK inhibitors, this compound was evaluated alongside other compounds for its efficacy in reducing inflammatory markers in cellular models. The results demonstrated a dose-dependent inhibition of IL-6 production in human cells stimulated with lipopolysaccharide (LPS), indicating its potential therapeutic role in inflammatory diseases .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted to evaluate the biological activity of this compound against structurally similar compounds:
| Compound Name | Structure Highlights | Notable Activities |
|---|---|---|
| 5-Chloro-6-phenylpyridazin-3(2H)-one | Contains a phenyl group instead of a methoxy group | Antifungal activity |
| 3-Chloro-5,6-bis(4-methoxyphenyl)-pyridazine | Features two methoxy-substituted phenyl groups | Potential antitumor properties |
| 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine | Contains an amine group instead of a carbonyl | Exhibits distinct hydrogen bonding interactions |
This table illustrates the diversity in biological activities among pyridazine derivatives, emphasizing the unique profile of this compound.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve binding to specific targets within cellular pathways. Its interaction with MAPK pathways suggests that it may modulate signaling cascades involved in inflammation and cell proliferation.
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-5-(2-methoxyphenyl)pyridazine?
The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, a method analogous to the synthesis of 3-Chloro-5-(3-iodo-1H-pyrazol-1-yl)pyridazine (EP patent) uses potassium tert-butoxide in DMF at 100°C to introduce aryl groups . For the 2-methoxyphenyl substituent, Suzuki-Miyaura coupling with a boronic acid derivative could be employed, though specific conditions (e.g., palladium catalysts, base, solvent) require optimization based on steric and electronic effects of the substituents. Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns, with deshielding effects observed for protons near electron-withdrawing groups (e.g., Cl).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in regiochemistry; SHELXL is widely used for refinement .
- HPLC-PDA : Ensures purity (>95%) and detects trace byproducts .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Discrepancies often arise from dynamic effects (e.g., rotamers) or crystal packing. For example, methoxy group orientation in the solid state (X-ray) may differ from solution (NMR). Use variable-temperature NMR to identify rotational barriers or employ DFT calculations (e.g., Gaussian) to model conformers. Cross-validation with multiple techniques (e.g., NOESY for spatial proximity) is essential .
Q. What strategies improve reaction yields in derivatization for SAR studies?
- Substituent Tuning : Replace the methoxy group with electron-donating (e.g., -NH) or withdrawing (e.g., -CF) groups to modulate reactivity.
- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) for cross-coupling efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene may reduce side reactions in thermally activated steps .
Q. How can crystallographic challenges (e.g., poor crystal quality) be addressed?
- Crystallization Screens : Use vapor diffusion with mixed solvents (e.g., EtOAc/hexane).
- Cryoprotection : Add glycerol or paraffin oil to prevent ice formation during X-ray data collection.
- Refinement : SHELXL’s TWIN and BASF commands can model twinning or disorder, common in flexible molecules .
Methodological Considerations
Q. What computational tools predict bioactivity or binding modes of this compound?
- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using the pyridazine core as a hinge-binding motif.
- QSAR Models : Correlate substituent properties (Hammett σ, logP) with observed IC values in enzymatic assays .
Q. How to design controlled experiments for assessing metabolic stability?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- CYP450 Inhibition : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .
Data Interpretation and Troubleshooting
Q. Why might biological activity vary between in vitro and cell-based assays?
- Membrane Permeability : The logD (∼2.5 for this compound) affects cellular uptake; modify with prodrug strategies (e.g., esterification).
- Protein Binding : Use equilibrium dialysis to quantify serum albumin binding, which reduces free drug concentration .
Q. How to address reproducibility issues in catalytic reactions?
- Oxygen/Moisture Sensitivity : Conduct reactions under inert atmosphere (N/Ar) with rigorously dried solvents.
- Catalyst Lot Variability : Pre-activate catalysts (e.g., via reduction with H) and characterize via XPS or XRD .
Ethical and Safety Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
